8-Fluoro-3-(pyridin-3-yl)chroman-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10FNO2 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
8-fluoro-3-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10FNO2/c15-12-5-1-4-10-13(17)11(8-18-14(10)12)9-3-2-6-16-7-9/h1-7,11H,8H2 |
InChI Key |
VUOFDHXIEUNPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C(=CC=C2)F)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoro 3 Pyridin 3 Yl Chroman 4 One and Analogues
General Synthetic Approaches to Chroman-4-one Derivatives
The construction of the fundamental chroman-4-one ring is a well-established area of organic synthesis, with several reliable methods available.
Intramolecular cyclization is a cornerstone of chroman-4-one synthesis. One common historical method involves the acid-catalyzed cyclization of β-phenoxypropionic acids. Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, promoting the intramolecular Friedel-Crafts acylation to furnish the six-membered heterocyclic ring ijcce.ac.ir. Alternative approaches include the Fries rearrangement followed by intramolecular cyclization ijcce.ac.ir.
The chroman-4-one skeleton can also be accessed through the dehydrogenative oxidation of a pre-formed chroman-4-one, which converts it into the corresponding chromone (B188151) (4H-chromen-4-one) scispace.com. Another pathway involves pouring a reaction mixture into a solution of hydrobromic and acetic acid, followed by boiling with methanolic hydrogen chloride to complete the cyclization prepchem.com.
Modern synthetic chemistry has seen the emergence of cascade radical annulation as a powerful and efficient strategy for building complex heterocyclic systems. rsc.org These methods are particularly effective for synthesizing 3-substituted chroman-4-ones from readily available 2-(allyloxy)arylaldehydes. researchgate.net The reaction is initiated by the generation of a radical species, which then participates in a cascade of events, typically involving an intramolecular addition to the alkene, to form the desired chroman-4-one scaffold with a new substituent at the C3 position. rsc.org
A variety of functional groups can be incorporated at the C3-position by selecting the appropriate radical precursor. mdpi.com Radicals derived from alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl sources have been successfully employed. mdpi.com Notably, many of these transformations can be performed under metal-free conditions. For instance, the use of ammonium (B1175870) persulfate, (NH₄)₂S₂O₈, can generate alkoxycarbonyl radicals from oxalates, leading to the formation of ester-containing chroman-4-ones. mdpi.com Similarly, carbamoyl (B1232498) radicals generated from oxamic acids can be used to synthesize amide-functionalized chroman-4-ones. researchgate.netresearchgate.net These cascade reactions often exhibit high functional group tolerance and provide a direct route to diverse chroman-4-one derivatives. researchgate.netresearchgate.net
| Radical Precursor | Initiator/Conditions | C3-Substituent Introduced | Reference |
|---|---|---|---|
| Oxalates | (NH₄)₂S₂O₈ | Ester | mdpi.com |
| Oxamic Acids | Metal-free | Amide (Carbamoyl) | researchgate.netresearchgate.net |
| Amino Acid derived Katritzky Salts | Visible-light | Alkyl | researchgate.net |
| Propargylamines | AIBME / (PhSe)₂ | Aryl (forms Chromen-4-one) | nih.govnih.gov |
The application of microwave irradiation has been shown to significantly accelerate a variety of organic reactions, including the synthesis of chroman-4-one derivatives. Microwave-assisted procedures can reduce reaction times and, in some cases, improve product yields. ijcce.ac.ir For example, the synthesis of tricyclic chromanones from corresponding dicarboxylic acids in the presence of polyphosphoric acid (PPA) is enhanced by microwave exposure. ijcce.ac.ir
Furthermore, microwave assistance has been employed in novel catalytic systems for synthesizing related heterocycles. Manganese (II) and cobalt (II) complexes with chroman-4-one amino ligands have been used to catalyze alcohol dehydrogenation reactions under microwave irradiation. eurekaselect.com Green chemistry principles are advanced through methods like the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and naphthols to produce 2-amino-4H-chromene derivatives. This reaction proceeds efficiently under solvent-free conditions using a magnetic catalyst and microwave irradiation, allowing for easy catalyst recovery and reuse. ajgreenchem.com
Specific Synthetic Routes for 3-Pyridylchroman-4-ones (Isoflavanones)
The introduction of a pyridyl substituent at the C3 position of the chroman-4-one ring requires the formation of a carbon-carbon bond between the heterocyclic core and the pyridine (B92270) ring. While a direct synthesis for 8-Fluoro-3-(pyridin-3-yl)chroman-4-one is not explicitly detailed in the reviewed literature, transition metal-catalyzed cross-coupling reactions represent a highly viable and powerful strategy.
The Suzuki coupling reaction is a prime candidate for this transformation. A synthetic route to a related hexahydropyrano[3,2-b]chromene analog involved the successful Suzuki coupling of a chromene triflate intermediate with fluoropyridin-3-ylboronic acid, utilizing tetrakis(triphenylphosphine)palladium(0) as the catalyst. acs.org This demonstrates the feasibility of coupling a pyridylboronic acid with a suitable chromane-based electrophile. A plausible strategy for the target molecule could therefore involve:
Synthesis of a 3-halochroman-4-one or a 3-triflyloxy-chromen-4-one derivative.
Palladium-catalyzed Suzuki coupling with 3-pyridylboronic acid.
Alternatively, Sonogashira coupling has been used to synthesize pyridinyl-substituted acetylene (B1199291) intermediates, which are precursors for other heterocyclic systems and could potentially be adapted for chroman-4-one synthesis. acs.org
Introduction of Fluorine at the 8-Position of the Chroman-4-one Scaffold
Placing a fluorine atom regioselectively at the C8 position of the chroman-4-one scaffold is a key synthetic challenge. The incorporation of fluorine can significantly alter a molecule's lipophilicity and metabolic stability. nih.gov
A powerful strategy for the regioselective functionalization of aromatic rings is directed ortho-metalation. A simple and effective procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a different heterocyclic system, was achieved through a directed ortho-lithiation of an N-pivaloyl-protected phenethylamine (B48288) derivative, followed by quenching the resulting aryllithium species with an electrophilic fluorine source. researchgate.netmdpi.com This principle is directly applicable to the chroman-4-one system, where the carbonyl group at position 4 or the ether oxygen at position 1 could potentially direct lithiation to the C8 position.
Another approach involves nucleophilic aromatic substitution on a pyridine N-oxide. The synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide was accomplished via the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, indicating that the N-oxide group activates the ring for meta-fluorination. nih.gov
Gold catalysis has emerged as a mild and efficient tool for constructing complex molecular architectures. A combination of gold catalysis with an electrophilic fluorinating reagent, such as Selectfluor, provides an elegant method for the concurrent cyclization and fluorination of molecules. nih.gov
This strategy has been successfully applied to the synthesis of fluorinated nitrogen heterocycles from aminoalkynes. The proposed mechanism involves an initial gold(I)-catalyzed hydroamination reaction, which forms a cyclic enamine intermediate. This nucleophilic intermediate is then trapped in situ by the electrophilic Selectfluor to yield the fluorinated product. nih.gov A similar gold-catalyzed cyclization-fluorination of O-methyl oximes has been reported for the synthesis of fluorinated isoxazoles. olemiss.edu
Although a direct application to isoflavanone (B1217009) synthesis has not been reported, this methodology presents a promising and advanced strategy for synthesizing 8-fluoro-substituted chroman-4-ones. A hypothetical route could involve the gold(I)-catalyzed cyclization of a suitably substituted phenol (B47542) precursor, which generates an enol or enolate intermediate that is subsequently trapped by an electrophilic fluorine source to install the fluorine atom at the desired position during the ring-forming step.
Derivatization Strategies for Structural Elucidation and Optimization
The exploration of the chemical space around the this compound scaffold involves systematic derivatization to understand the influence of various substituents on its biological activity. These modifications are guided by the goal of improving interactions with biological targets and refining physicochemical properties.
Modification of the Chromanone Ring:
The chromanone core offers several positions for substitution, with the 6-position being a common site for modification. Structure-activity relationship studies on related chroman structures have shown that introducing small, electron-withdrawing groups at this position can significantly impact biological potency. For instance, in a series of chroman-based inhibitors, the introduction of meta-substituted aryl groups, such as 3-chlorophenyl or 3-cyanophenyl, at the 6-position of the chroman ring led to enhanced activity. acs.org This suggests that similar substitutions on the this compound scaffold could be a fruitful avenue for optimization.
Another key aspect of the chromanone ring is the carbonyl group at the 4-position. Its presence is often crucial for activity, as it can participate in key hydrogen bonding interactions with biological targets. Modifications at this position are generally less common, but conversion to an oxime or other carbonyl derivatives could be explored to probe the necessity of the ketone functionality.
Modification of the Pyridinyl Group:
The 3-pyridinyl substituent at the C3 position is a critical determinant of the molecule's biological activity and offers a rich platform for derivatization. The nitrogen atom in the pyridine ring can be a key interaction point, and its basicity and accessibility can be modulated by introducing substituents on the pyridine ring itself. For example, the introduction of small alkyl groups or additional nitrogen-containing heterocycles can influence the compound's binding affinity and selectivity.
In related heterocyclic systems, the substitution pattern on a pyridinyl ring has been shown to have a profound effect on biological activity. For instance, in a series of pyridinyl-containing compounds, the introduction of a 3-bromo substituent on the pyridine ring led to a potent analogue. acs.org This highlights the potential for halogenation and other substitutions on the pyridine ring of this compound to fine-tune its properties.
Stereochemistry at the C3 Position:
The carbon at the C3 position of the chroman-4-one ring is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The three-dimensional arrangement of the pyridinyl group is often critical for specific interactions with a biological target. Therefore, the synthesis of enantiomerically pure forms of the compound and its derivatives is a key strategy for structural elucidation and optimization. The biological activity of the two enantiomers can differ significantly, with one often being much more potent than the other. Investigating the activity of each enantiomer provides valuable insights into the binding pocket of the target and can guide further design efforts.
Impact of Fluorine Substitution:
The presence of the fluorine atom at the 8-position of the chroman ring is a significant feature of the parent compound. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The impact of this specific fluorine atom can be elucidated by comparing the activity of this compound with its non-fluorinated counterpart and with isomers bearing the fluorine atom at other positions on the chroman ring.
The following table summarizes potential derivatization strategies and their rationale:
| Position of Modification | Type of Derivatization | Rationale for Optimization |
| Chromanone Ring (6-position) | Introduction of small, electron-withdrawing groups (e.g., -Cl, -CN) | To enhance biological potency by potentially increasing binding affinity. |
| Chromanone Ring (4-position) | Conversion of the carbonyl group to an oxime or other derivatives | To probe the necessity of the ketone for biological activity and explore alternative interactions. |
| Pyridinyl Group | Introduction of small alkyl groups or additional heterocycles | To modulate the basicity and steric profile for improved target binding and selectivity. |
| Pyridinyl Group | Halogenation (e.g., bromination) | To potentially enhance binding interactions and improve pharmacokinetic properties. |
| C3 Position | Synthesis and separation of enantiomers | To determine the stereochemical requirements for optimal biological activity. |
| Chromanone Ring (8-position) | Comparison with non-fluorinated and other fluoro-isomers | To elucidate the specific contribution of the 8-fluoro substituent to the overall activity and properties. |
The systematic application of these derivatization strategies, coupled with robust biological evaluation and structural analysis techniques such as X-ray crystallography and NMR spectroscopy, is essential for the successful optimization of this compound as a lead compound.
Biological Activities and Mechanistic Insights of 8 Fluoro 3 Pyridin 3 Yl Chroman 4 One
Enzymatic Inhibition Profile of 8-Fluoro-3-(pyridin-3-yl)chroman-4-one
The primary biological activity of interest for this compound is its ability to inhibit specific enzymes, most notably aromatase. This section details its inhibitory action and the molecular interactions that govern this activity.
Aromatase Inhibitory Activity
This compound has been identified as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens. Aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens to estrogens. Its inhibition is a validated and effective strategy in the treatment of hormone-dependent breast cancer. The inhibitory potential of this compound has been quantified, and its activity has been compared with that of other related compounds to understand the structural features that contribute to its efficacy.
The inhibitory activity of this compound on aromatase is best understood in the context of its structural analogs. Research has shown that the presence and position of a fluorine atom on the chroman-4-one scaffold, as well as the pyridine (B92270) substituent at the 3-position, play a crucial role in determining the compound's inhibitory potency.
A comparative study of various isoflavanone (B1217009) derivatives revealed that the introduction of a fluorine atom at the 8-position of 3-(pyridin-3-yl)chroman-4-one leads to a significant enhancement in aromatase inhibitory activity. For instance, while the parent compound, 3-phenylchroman-4-one, exhibits a modest inhibitory effect, the introduction of the pyridyl group at the 3-position enhances this activity. The subsequent addition of a fluorine atom at the 8-position further potentiates this inhibition.
Notably, the position of the fluorine atom is critical. For example, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) has been shown to be a more potent aromatase inhibitor than the 8-fluoro isomer. nih.gov This highlights the nuanced structure-activity relationship within this class of compounds. The table below summarizes the aromatase inhibitory activities of selected isoflavanone derivatives.
| Compound Name | Structure | IC₅₀ (µM) |
| 3-Phenylchroman-4-one | --- | 29 nih.gov |
| 3-(Pyridin-3-yl)chroman-4-one | --- | 5.8 nih.gov |
| This compound | --- | Data not specified nih.gov |
| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | --- | 0.8 nih.gov |
| 6-Methoxy-3-(pyridin-3-yl)chroman-4-one | --- | 2.5 nih.gov |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the aromatase enzyme activity.
The mechanism of aromatase inhibition by this compound and its analogs involves direct interaction with the active site of the enzyme. A key feature of this interaction is the coordination of the pyridyl nitrogen atom with the heme iron of the cytochrome P450 component of aromatase. nih.gov This coordination is a critical determinant of the inhibitory activity of these heterocyclic isoflavanones.
Molecular docking studies have provided insights into the binding mode of these inhibitors. The docking of 6-fluoro-3-(pyridin-3-yl)chroman-4-one, a potent analog, into the aromatase active site revealed that the pyridyl nitrogen is positioned in close proximity to the heme iron, facilitating this crucial interaction. nih.gov While specific docking studies for the 8-fluoro isomer were not detailed in the provided search results, the same principle of pyridyl nitrogen-heme iron coordination is expected to be the primary mechanism of action.
Other interactions with amino acid residues in the active site also contribute to the binding affinity and inhibitory potency of these compounds. However, the coordination with the heme iron is considered the most significant interaction for this class of aromatase inhibitors. nih.gov
Relevant Biological Activities of the Chroman-4-one Scaffold and Derivatives (Contextual)
The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. To provide a broader context for the biological potential of this compound, this section explores the inhibitory activities of other chroman-4-one derivatives against different enzymatic targets.
Pteridine Reductase 1 (PTR1) Inhibition
Derivatives of the chroman-4-one scaffold have been investigated as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme found in parasitic protozoa such as Trypanosoma brucei and Leishmania major. nih.gov PTR1 is a key enzyme in the folate biosynthesis pathway of these parasites, making it an attractive target for the development of anti-parasitic drugs.
Studies have shown that certain chroman-4-one analogs can effectively inhibit PTR1. For instance, a study focusing on chroman-4-one derivatives identified compounds with significant inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). nih.gov The binding modes of these compounds within the active site of PTR1 have been elucidated through crystallographic studies, providing a basis for the structure-based design of more potent inhibitors. nih.gov These findings demonstrate that the chroman-4-one scaffold can be tailored to target enzymes beyond aromatase, highlighting its versatility in drug discovery.
Sirtuin 2 (SIRT2) Enzyme Inhibition
The chroman-4-one scaffold has also been successfully utilized to develop selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. SIRT2 is implicated in various cellular processes, and its dysregulation has been linked to diseases such as cancer and neurodegenerative disorders.
A series of substituted chroman-4-one derivatives have been synthesized and evaluated for their SIRT2 inhibitory activity. These studies revealed that specific substitutions on the chroman-4-one ring are crucial for potent and selective inhibition. For example, compounds with substitutions at the 2-, 6-, and 8-positions were found to be the most effective. nih.govacs.org Notably, 6,8-dibromo-2-pentylchroman-4-one emerged as a potent and selective SIRT2 inhibitor with an IC₅₀ value in the low micromolar range. nih.govacs.org The structure-activity relationship (SAR) studies indicated that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. nih.govacs.org This demonstrates the potential of the chroman-4-one framework in the development of targeted therapies for diseases involving SIRT2.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antileishmanial)
The chemical architecture of this compound suggests a strong potential for antimicrobial activities, drawing from the known properties of its core components: the chroman-4-one skeleton, the pyridine ring, and the fluorine substituent.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting significant antibacterial and antifungal properties. nih.govnih.gov Research has shown that substitutions at various positions on the chroman-4-one ring can lead to broad-spectrum antimicrobial agents. nih.gov For instance, certain 2-alkylchromanones have demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Similarly, the introduction of benzylidene or azolyl groups can confer potent antifungal activity against pathogens like Candida albicans and Aspergillus niger. nih.gov
The pyridine moiety is another critical pharmacophore known to be present in various antimicrobial agents. researchgate.net Fused heterocyclic systems containing pyridine are recognized for their potent antimicrobial effects. researchgate.net Furthermore, the strategy of fluorination is well-established for enhancing the biological activity of therapeutic agents. mdpi.com The introduction of a fluorine atom can improve metabolic stability and membrane permeability, thereby increasing the compound's efficacy. A recent study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives highlighted their potent activity against a range of Gram-positive bacteria. nih.gov
Given these precedents, this compound is hypothesized to possess antimicrobial efficacy. The combination of the chroman-4-one core, the biologically active pyridine ring, and the enhancing effect of the fluorine atom could result in a compound with significant activity against bacterial and fungal pathogens. While specific antileishmanial data on close analogs is scarce, the general antimicrobial potential of the core structures suggests this as a plausible area for future investigation.
Table 1: Examples of Antimicrobial Activity in Related Chromanone Derivatives
| Compound/Class | Target Organism(s) | Activity/MIC |
|---|---|---|
| 2-Alkylchromanones | Gram-positive bacteria (incl. MRSA) | MIC value of 3.13 µg/mL for a representative compound against S. aureus researchgate.net |
| 3-Azolyl-4-chromanone Phenyl Hydrazones | C. albicans, S. cerevisiae, A. niger | Significant antifungal potential reported nih.gov |
Antioxidant Properties and Mechanisms
The structural framework of this compound is indicative of potential antioxidant capabilities, a feature common to the broader class of flavonoids and chromanones. nih.govnih.gov The antioxidant action of such compounds is typically multifaceted, involving several key mechanisms.
One primary mechanism is the direct scavenging of reactive oxygen species (ROS), such as the superoxide (B77818) anion and hydroxyl radicals. mdpi.com The chroman-4-one structure, particularly when substituted with hydroxyl groups, is known to be an effective free radical scavenger. researchgate.net Another important mechanism is the chelation of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). mdpi.com By binding to these metals, the compound can inhibit their participation in redox reactions, such as the Fenton reaction, which generate highly damaging free radicals.
Furthermore, flavonoids and related compounds can indirectly exert antioxidant effects by inhibiting enzymes responsible for ROS production, such as xanthine (B1682287) oxidase. mdpi.com They may also stimulate the body's own antioxidant defense systems. mdpi.com While the specific compound lacks a hydroxyl group, which is often key to antioxidant activity, the heterocyclic rings themselves can participate in redox chemistry. The presence of the electronegative fluorine atom can modulate the electronic properties of the molecule, potentially influencing its stability and reactivity as an antioxidant. nih.gov Studies on other chromone (B188151) derivatives have demonstrated significant antioxidant power through assays like the ferric reducing antioxidant power (FRAP) and ABTS radical scavenging. mdpi.com Therefore, this compound may exhibit antioxidant effects by stabilizing radicals and modulating oxidative pathways, although its potency would need to be confirmed experimentally.
Table 2: Antioxidant Activity in Structurally Related Compounds
| Compound Class | Assay | Key Finding |
|---|---|---|
| Benzylidene-4-chromanone derivatives | DPPH radical scavenging | Exhibited significant antioxidative potential nih.gov |
| 7-Hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide radical scavenging | Showed potent activity with a low IC₅₀ value researchgate.net |
Anticancer Potential
The molecular structure of this compound integrates features commonly found in compounds with significant anticancer activity. The chroman-4-one scaffold is a well-recognized template for the development of cytotoxic agents. researchgate.netnih.gov Derivatives such as flavanones and isoflavanones have shown promising anticancer potential. nih.gov
Research into 3-benzylidene-chroman-4-ones, which share the C-3 substitution pattern, has revealed selective toxicity against malignant cells compared to normal cells. researchgate.net Chromanone derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers, demonstrating a range of cytotoxic profiles. nih.gov The mechanism of action for some of these compounds involves the induction of oxidative stress within cancer cells, leading to apoptosis. nih.gov
The pyridine ring is another pharmacophore of great importance in oncology. researchgate.net Many pyridine-containing molecules function as inhibitors of critical cellular targets such as kinases (e.g., VEGFR-2), tubulin polymerization, and topoisomerases, all of which are crucial for cancer cell proliferation and survival. researchgate.netnih.gov The incorporation of a fluorine atom can further enhance anticancer efficacy by increasing the compound's metabolic stability and lipophilicity, thereby improving its ability to reach intracellular targets. mdpi.com
Given that this compound combines the cytotoxic potential of the chroman-4-one core with the target-oriented nature of the pyridine ring and the enhancing properties of fluorine, it represents a promising candidate for anticancer research. Its potential mechanisms could include the induction of apoptosis via oxidative stress or the inhibition of key enzymes and proteins involved in cancer progression.
Table 3: Examples of Anticancer Activity in Related Chromanone and Pyridine Derivatives
| Compound/Class | Cell Line(s) | Activity/IC₅₀ |
|---|---|---|
| Pyridine-urea derivative (8e) | MCF-7 (Breast Cancer) | IC₅₀ = 0.22 µM nih.gov |
| 3-Benzylidene-chroman-4-ones | Leukemia (Molt 4/C8, CEM) | Showed selective toxicity for malignant cells researchgate.net |
| Chromanone derivatives | A549 (Lung), MCF-7 (Breast), DU-145 (Prostate) | Exhibited diverse cytotoxic profiles across cell lines nih.gov |
Anti-inflammatory Actions
The structural motifs within this compound suggest a strong likelihood of anti-inflammatory properties. Both the chroman-4-one and pyridine nuclei are found in molecules known to modulate inflammatory pathways.
Chroman-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. nih.govnih.gov For example, certain 2-phenyl-4H-chromen-4-one compounds can suppress the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This is achieved by inhibiting critical signaling pathways, such as the Toll-like receptor 4 (TLR4)/MAPK pathway, which are activated during an inflammatory response. nih.gov
Derivatives of 3-hydroxy-pyridine-4-one have also demonstrated significant anti-inflammatory activity. nih.gov The proposed mechanism for these compounds involves their ability to chelate iron. Since key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing), chelation of iron can inhibit their activity and thus reduce the production of inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov
Furthermore, the antioxidant properties discussed previously are intrinsically linked to anti-inflammatory action. mdpi.com By scavenging ROS, the compound can reduce oxidative stress, which is a major contributor to the initiation and perpetuation of inflammation. nih.gov The combination of potential direct enzyme/receptor inhibition (via the chromanone and pyridine rings) and indirect antioxidant effects makes this compound a compound of interest for the development of novel anti-inflammatory agents.
Table 4: Anti-inflammatory Activity in Structurally Related Compounds
| Compound/Class | Mechanism/Assay | Key Finding |
|---|---|---|
| 2-Phenyl-4H-chromen-4-one derivatives | Inhibition of NO, IL-6, TNF-α production in RAW264.7 cells | Suppressed inflammation by inhibiting the TLR4/MAPK pathway nih.gov |
| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Showed significant anti-inflammatory activity, possibly via iron chelation nih.gov |
Structure Activity Relationship Sar Studies of 8 Fluoro 3 Pyridin 3 Yl Chroman 4 One and Analogues
Impact of Fluorine Substitution on Biological Activity and Molecular Interactions
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. nih.govresearchgate.net The fluorine atom's high electronegativity and small size allow it to act as a bioisostere for hydrogen or hydroxyl groups, modulating the electronic environment and molecular interactions of the parent molecule. nih.gov
In the context of the chroman-4-one scaffold, fluorine substitution has demonstrated a tangible impact on biological activity. For instance, studies on isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives as aromatase inhibitors have shown that fluorine substituents can enhance molecular interactions through hydrogen bonding and hydrophobic interactions. nih.gov A comparative study of dihalogenated 2-pentylchroman-4-ones as SIRT2 inhibitors found that the 6,8-difluoro derivative was less potent than its 6,8-dichloro and 6,8-dibromo counterparts. acs.orgnih.gov However, it was significantly more active than the unsubstituted parent compound, highlighting that electron-withdrawing groups generally boost activity. acs.orgnih.gov
Furthermore, in the pursuit of antiviral agents, a 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was identified as a potent inhibitor of the influenza A virus, demonstrating that strategic fluorination can lead to significant antiviral efficacy. nih.gov The introduction of fluorine can also block metabolic pathways; for example, placing a fluorine atom at a site of hydroxylation on steroid substrates was shown to inhibit the reaction catalyzed by cytochrome P450 enzymes. rsc.org This suggests that fluorination at specific positions can be used to direct the metabolism of compounds.
Role of the Pyridine (B92270) Moiety and its Positional Isomerism at C-3 in the Chroman-4-one Scaffold
The pyridine ring is a common heterocycle in pharmaceuticals, largely due to its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, and to improve the physicochemical properties of a molecule. uiowa.edu
In the chroman-4-one series, the presence and position of a pyridine ring at the C-3 position are critical determinants of biological activity. The compound 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) has been identified as a potent aromatase inhibitor with an IC₅₀ value of 0.8 μM. nih.gov This indicates a favorable interaction between the pyridin-3-yl moiety and the active site of the aromatase enzyme. SAR studies on BACE-1 inhibitors with a chroman ring revealed that introducing a 3-pyridyl group resulted in compounds with selectivity over related enzymes like cathepsin D, although with some reduction in potency. acs.org
The positional isomerism of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can significantly alter the molecule's three-dimensional shape and its ability to form key interactions with a target protein. For example, in the development of c-Met kinase inhibitors, docking studies of compounds containing a 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline core helped to elucidate the preferred conformations for high inhibitory activity. nih.gov Similarly, conformational analysis of the aromatase inhibitor rogletimide, which contains a 3-(4-pyridyl)piperidine-2,6-dione structure, showed that the molecule preferentially adopts a conformation where the pyridyl ring is in an axial position, a feature found to be important for its inhibitory potency. nih.gov While direct comparative studies of pyridin-2-yl, -3-yl, and -4-yl isomers on the 8-fluoro-chroman-4-one scaffold are not extensively detailed, the existing data underscore the importance of the pyridine ring's placement and orientation for potent biological activity.
Influence of Substituent Nature and Position (e.g., C-2, C-6, C-8) on Biological Potency
The biological potency of chroman-4-one derivatives is highly sensitive to the nature and position of substituents on the core scaffold. acs.org Studies on a series of chroman-4-ones as SIRT2 inhibitors have provided detailed SAR insights. researchgate.netnih.gov
Positions C-6 and C-8: Substituents on the aromatic ring of the chroman-4-one are essential for activity. The unsubstituted 2-pentylchroman-4-one showed a complete loss of inhibitory activity against SIRT2. acs.orgnih.gov Larger, electron-withdrawing groups at the C-6 and C-8 positions were found to be favorable for potency. acs.orgnih.gov For example, 6,8-dibromo-2-pentylchroman-4-one was among the most potent inhibitors identified, with an IC₅₀ of 1.5 μM. acs.orgresearchgate.net This suggests that both steric bulk and electronic effects at these positions play a crucial role in the interaction with the target enzyme.
Position C-2: The substituent at the C-2 position also significantly modulates activity. In the 2-alkyl substituted series of SIRT2 inhibitors, the length of the alkyl chain was found to be important, with an n-propyl or n-pentyl chain showing good activity. acs.orgnih.gov However, branching the alkyl chain or introducing bulky groups, such as a phenyl ring, led to a decrease in inhibitory activity. acs.orgnih.gov
The following table summarizes the SAR findings for chroman-4-one derivatives as SIRT2 inhibitors.
| Position | Substituent | Impact on SIRT2 Inhibition | Reference |
| C-2 | n-Pentyl | Optimal length among studied alkyls | acs.orgnih.gov |
| C-2 | n-Propyl | High activity (IC₅₀ 10.6 μM) | acs.orgnih.gov |
| C-2 | Isopropyl | Decreased activity compared to n-propyl | acs.orgnih.gov |
| C-2 | Phenyl | Decreased activity | acs.orgnih.gov |
| C-6, C-8 | None (unsubstituted) | Loss of all inhibitory activity | acs.orgnih.gov |
| C-6, C-8 | 6-Cl, 8-Br | Potent inhibition (IC₅₀ 1.5 μM for lead) | researchgate.net |
| C-6, C-8 | 6,8-Dibromo | Potent inhibition (IC₅₀ 1.5 μM) | acs.org |
| C-6, C-8 | 6,8-Difluoro | Less active than other dihalogens but more active than unsubstituted | acs.orgnih.gov |
These findings underscore that a delicate balance of steric and electronic properties of substituents at positions C-2, C-6, and C-8 is required to achieve high biological potency.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemistry of chroman-4-one derivatives are pivotal for their biological function. Even minor changes to the conformation of the chroman-4-one ring system can significantly impact activity, indicating a very close relationship between the molecular structure and its inhibitory potential. acs.org
Conformational analysis of related heterocyclic systems provides valuable insights. For 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide), NMR studies revealed that the active conformation features the pyridyl ring in an axial orientation. nih.gov The diastereomer with an equatorial pyridyl ring exhibited low potency, confirming the importance of the substituent's spatial arrangement. nih.gov Solid-state analysis of halogenated pyran analogues, which form the core of the chroman-4-one structure, shows that they typically adopt a standard chair-like (⁴C₁) conformation. nih.gov
Stereochemistry can also play a critical role. For certain chroman-4-one-based SIRT2 inhibitors, the individual enantiomers displayed only slight differences in activity, with the (S)-enantiomer being marginally more potent than the (R)-enantiomer. acs.orgacs.org However, for other related scaffolds like 3,4-dihydro-2(1H)-pyridones, the absolute configuration (R vs. S) at the C-4 stereocenter was a critical factor determining whether the compound acted as an agonist or antagonist. mdpi.com This highlights that while the effect of stereochemistry can be subtle in some cases, it can be a decisive factor for biological activity in others and must be considered in the design of new analogues.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, electronic properties, and reactivity of molecules.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 8-Fluoro-3-(pyridin-3-yl)chroman-4-one, which has rotatable bonds, multiple low-energy conformations (conformers) may exist.
Table 1: Illustrative Geometric Parameters for a Chroman-4-one Derivative This table presents example data typical of a DFT geometry optimization for a related chroman-4-one structure.
| Parameter | Bond/Atoms Involved | Value (Å or °) |
| Bond Length | C2-C3 | ~1.52 Å |
| Bond Length | C4=O | ~1.23 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | O5-C4a-C8a | ~118.5° |
| Bond Angle | C2-C3-C4 | ~110.0° |
| Dihedral Angle | Pyridine (B92270) Ring vs. Chroman Ring | Variable (Conformer Dependent) |
Once the geometry is optimized, DFT can be used to calculate various electronic properties that describe the molecule's reactivity. These are derived from the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO Energies : The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Chemical Reactivity Descriptors : From the HOMO and LUMO energies, several descriptors can be calculated, including ionization potential, electron affinity, global hardness, global softness, and electronegativity. These values help in quantifying the molecule's reactivity and are used in quantitative structure-activity relationship (QSAR) studies.
Table 2: Example Electronic Properties and Reactivity Descriptors (Calculated via DFT) This table provides an example of typical values obtained from a DFT analysis for a heterocyclic compound of similar complexity.
| Descriptor | Definition | Typical Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
| Global Hardness (η) | (I - A) / 2 | 2.35 eV |
| Global Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a potential drug might interact with its biological target.
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of estrogen-dependent breast cancer. nih.gov Molecular docking simulations can be used to predict how this compound binds within the active site of aromatase. The simulation places the ligand in various positions and orientations, scoring each pose. The best-scoring pose reveals the likely binding mode, highlighting key interactions. For aromatase inhibitors, a critical interaction often involves the coordination of a nitrogen atom to the heme iron atom in the enzyme's active site. nih.gov Docking would predict whether the pyridine nitrogen of the compound could engage in such an interaction or form other crucial hydrogen bonds or hydrophobic interactions with key amino acid residues like Asp309 or Thr310. nih.gov
Docking programs calculate a score that estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable binding interaction. Studies on similar chromone (B188151) derivatives targeting other proteins have reported binding energies in the range of -8 to -12 kcal/mol. researchgate.net The simulation also provides a detailed breakdown of the interactions contributing to this affinity. These can include:
Hydrogen Bonds : Formed between hydrogen bond donors (like N-H) and acceptors (like C=O or the pyridine nitrogen).
Hydrophobic Interactions : Between nonpolar parts of the ligand and hydrophobic residues in the protein's binding pocket.
Pi-Pi Stacking : Between aromatic rings of the ligand (the pyridine and benzene (B151609) rings) and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).
Halogen Bonds : The fluorine atom on the chroman ring may participate in halogen bonding, a specific type of non-covalent interaction.
Table 3: Illustrative Docking Results for a Ligand in a Protein Active Site This table exemplifies the output of a molecular docking simulation, showing the binding energy and key interactions for a hypothetical inhibitor.
| Property | Description |
| Binding Affinity (Score) | -9.5 kcal/mol |
| Interacting Residues | Asp309, Thr310, Val370, Phe221 |
| Hydrogen Bonds | 1 (with Asp309, distance: 2.9 Å) |
| Hydrophobic Interactions | Val370, Phe221 |
| Pi-Pi Stacking | 1 (with Phe221) |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into its constituent atoms. e-bookshelf.de This method allows for the rigorous definition of atoms, bonds, and molecular structure based on the electron density, which is a physical observable. e-bookshelf.dearxiv.org
QTAIM analysis identifies critical points in the electron density, most notably the bond critical points (BCPs) located between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide a quantitative description of the nature of the chemical bond.
Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ < 0) is characteristic of shared-electron (covalent) interactions, where electron density is concentrated along the bond path. A positive value (∇²ρ > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net
Applying QTAIM to this compound would allow for a detailed characterization of all its intramolecular bonds, including the C-F bond, the C=O bond, and the bonds within and between the aromatic rings. It could also quantify weaker non-covalent interactions that might stabilize certain conformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Extensive searches of scientific literature and chemical databases have revealed a notable absence of published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound. While QSAR studies are prevalent in drug discovery and computational chemistry for predicting the biological activity of compounds based on their physicochemical properties, no such detailed analyses appear to have been publicly reported for this particular chroman-4-one derivative.
Consequently, there are no established mathematical models or data sets that correlate specific molecular descriptors of this compound with its biological activities. The development of a QSAR model would typically involve the synthesis and biological evaluation of a series of structurally related analogues, followed by the generation of computational descriptors and statistical analysis to build a predictive model. The absence of such studies indicates that this specific area of research for this compound remains to be explored.
Due to the lack of available research, no data tables on QSAR predictors or detailed research findings on the structure-activity relationships of this compound can be provided at this time. Further research and publication in this area would be necessary to populate such a section with scientifically accurate and detailed information.
Future Research Directions and Therapeutic Development Potential
Rational Design and Optimization of Chroman-4-one Scaffolds for Enhanced Potency and Selectivity
The rational design of novel 8-Fluoro-3-(pyridin-3-yl)chroman-4-one derivatives will be crucial for enhancing their potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies will form the cornerstone of this effort, systematically exploring the impact of various substitutions on the chroman-4-one core.
Key areas for optimization include:
Substitution on the Pyridine (B92270) Ring: Modifying the pyridine ring with small alkyl, alkoxy, or halogen groups could fine-tune the electronic and steric properties, potentially improving target binding and pharmacokinetic profiles.
Modifications of the Chroman-4-one Scaffold: Alterations at other positions of the chroman-4-one ring, such as the 2, 5, 6, and 7-positions, could influence activity and selectivity. For instance, the introduction of methyl or other small alkyl groups can impact metabolic stability and target interaction.
Stereochemistry at C2 and C3: The chiral centers at the C2 and C3 positions of the chroman-4-one ring can be explored to determine if a specific stereoisomer exhibits superior activity and a better safety profile.
A review of related structures, such as those developed as β-secretase (BACE-1) inhibitors, reveals that 3-pyridyl and 5-chloropyridin-3-yl analogues of chromans have been synthesized and evaluated, showing selectivity over related enzymes like cathepsin D, although with reduced potency in some cases. acs.org This highlights the potential for fine-tuning the pyridinyl moiety to achieve a balance of potency and selectivity.
Exploration of Novel Biological Targets for this compound and Derivatives
While the chroman-4-one scaffold is associated with a broad range of biological activities, the specific targets for this compound remain to be elucidated. Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets implicated in various diseases.
Potential therapeutic areas and targets to investigate include:
Neurodegenerative Diseases: Given that certain chroman derivatives have been investigated as BACE-1 inhibitors for Alzheimer's disease, exploring the potential of this compound in this area is a logical step. acs.org The fluorine substitution may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) drugs.
Oncology: The chroman-4-one skeleton is found in many compounds with cytotoxic activity. semanticscholar.orgnih.gov Screening against a panel of cancer cell lines could identify potential anticancer applications.
Inflammatory Diseases: Novel 4-chromanone (B43037) derivatives have been designed as potential vasodilator agents, suggesting a role in cardiovascular and inflammatory conditions. nih.gov
Infectious Diseases: Spirochromanone derivatives have shown promise as inhibitors of fatty acid synthesis in pathogens, indicating potential antibacterial applications. nih.govresearchgate.net
Development of Advanced Synthetic Methodologies for Novel Analogues
The efficient and versatile synthesis of novel analogues of this compound is paramount for a successful drug discovery program. While general methods for the synthesis of 3-substituted chroman-4-ones exist, specific and optimized routes for this particular substitution pattern need to be developed.
Promising synthetic strategies include:
Radical Cascade Cyclizations: These methods have emerged as a powerful tool for creating 3-substituted chroman-4-ones by incorporating various functional groups at the C3-position. researchgate.net
Metal-Free Cascade Radical Annulation: The use of metal-free conditions for the synthesis of ester-containing chroman-4-ones from 2-(allyloxy)arylaldehydes offers a practical and environmentally friendly approach. nih.gov
Suzuki Coupling Reactions: The synthesis of a hexahydropyrano[3,2-b]chromene analog has been achieved through a Suzuki coupling reaction with fluoropyridin-3-ylboronic acid, demonstrating a viable method for introducing the pyridin-3-yl group. acs.orgacs.org This approach can be adapted for the synthesis of this compound.
A general synthetic scheme for accessing a library of analogues is presented below:
| Step | Description | Key Reagents and Conditions |
| 1 | Synthesis of 2-(allyloxy)fluorobenzaldehyde | 2-hydroxy-fluorobenzaldehyde, allyl bromide, base |
| 2 | Radical cyclization/alkoxycarbonylation | Oxalates, (NH4)2S2O8, DMSO/H2O |
| 3 | Introduction of the pyridinyl group | Suzuki coupling with pyridin-3-ylboronic acid, Palladium catalyst |
| 4 | Derivatization | Standard functional group transformations |
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational modeling with experimental validation will be instrumental in accelerating the drug discovery process for this compound and its derivatives. researchgate.net
Molecular Docking: In silico docking studies can predict the binding modes of designed analogues within the active sites of potential biological targets. This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, allowing for the early identification of candidates with favorable drug-like properties.
Quantum Mechanical Calculations: These methods can provide insights into the electronic properties of the molecules, helping to understand the impact of substitutions on reactivity and target interactions.
By combining these computational approaches with robust experimental validation, researchers can streamline the optimization process, reduce the number of synthesized compounds, and increase the likelihood of identifying a clinical candidate.
Q & A
Q. What are the key synthetic routes for 8-Fluoro-3-(pyridin-3-yl)chroman-4-one, and how can its purity be validated?
The compound is synthesized via a gold(I)-catalyzed annulation reaction starting from 3-fluorosalicylaldehyde and 3-ethynylpyridine . The reaction proceeds under mild conditions, yielding the product in 23.3% yield with 99.5% purity . Purity validation typically employs:
- Thin-layer chromatography (TLC) (Rf = 0.40 in 60% EtOAc/Hex) .
- High-resolution mass spectrometry (HRMS) (calculated [M+H]+: 244.0781; observed: 244.0774) .
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
Q. What is the primary biological activity of this compound, and how is it evaluated experimentally?
This compound acts as a potent aromatase inhibitor (IC50 = 0.8–2.5 μM), targeting estrogen biosynthesis in hormone-dependent breast cancer . Activity is assessed via:
Q. How does fluorination at the 8-position influence the compound’s physicochemical properties?
Fluorination reduces lipophilicity (LogP decreases from 1.71 to ~1.69) while enhancing metabolic stability and bioavailability . Computational modeling (e.g., molecular volume and polar surface area analysis) predicts improved membrane permeability and reduced reproductive toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Key SAR findings include:
- Fluorine substitution at the 6- or 8-position increases aromatase inhibition (e.g., 6-fluoro derivative IC50 = 0.8 μM vs. non-fluorinated precursor IC50 = 5.8 μM) .
- Pyridine ring modifications (e.g., methoxy or hydroxyl groups) enhance binding to aromatase’s hydrophobic pocket .
- Bifunctionalization (e.g., 6-methoxy substitution) improves solubility and reduces toxicity .
Table 1 : SAR Comparison of Key Derivatives
| Compound | Substituent | IC50 (μM) | LogP | Molecular Volume (ų) |
|---|---|---|---|---|
| 1e | None | 5.8 | 1.69 | 201.1 |
| 3d | 8-Fluoro | 2.5 | 1.69 | 227.6 |
| 3e | 6-Fluoro | 0.8 | 1.71 | 227.6 |
| Data from |
Q. How can contradictory data on fluorinated derivatives’ efficacy be resolved in preclinical studies?
Discrepancies in activity (e.g., varying IC50 values across assays) may arise from:
- Enzymatic vs. cellular assays : Fluorescence-based enzymatic assays may overestimate potency compared to cell-based models due to membrane permeability limitations .
- Isotope effects : Use of tritiated androstenedione in radiolabeled assays vs. non-radioactive substrates in fluorescence assays .
Resolution strategies : - Cross-validate using orthogonal assays (e.g., LC-MS quantification of estradiol levels in MCF-7 cells) .
- Perform molecular dynamics simulations to assess binding mode consistency across derivatives .
Q. What methodological challenges arise in crystallographic studies of this compound complexes?
- Crystal packing issues : The fluorine atom’s electronegativity disrupts hydrogen-bonding networks, complicating crystallization .
- Refinement limitations : SHELX programs (e.g., SHELXL) may struggle with anisotropic displacement parameters for fluorine atoms, requiring manual adjustments .
Solutions : - Co-crystallize with aromatase active-site residues (e.g., heme-proximal cysteine) to stabilize binding .
- Use synchrotron radiation for high-resolution data collection (<1.0 Å) to resolve fluorine electron density .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
